2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a methyl group attached to a pyridine ring, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones. Reduction reactions can convert the sulfonamide group to amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfonamide group allows it to form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can interfere with cellular processes by disrupting protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 3,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 2-Methyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)benzenesulfonamide
- 4-Bromo-N-(6-methylpyridin-2-yl)benzenesulfonamide
Uniqueness
2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methylpyridine moiety enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDIUXTYKJTJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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